6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1188244-51-0 |
|---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10,12H,3,5H2,1H3 |
InChI Key |
MDCGEWCRGNLLKV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C1C=C(C=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Chloro N Methyl 2,3 Dihydro 1h Inden 1 Amine
Established Synthetic Routes to 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
The construction of this compound typically begins from the corresponding ketone, 6-chloro-2,3-dihydro-1H-inden-1-one. The primary transformations involve the conversion of the ketone's carbonyl group into the target N-methylamine group.
Reductive Amination and Oxime Reduction Approaches
Reductive Amination: This is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, the precursor 6-chloro-1-indanone (B79716) is reacted with methylamine (B109427). nih.gov
The reaction proceeds in two main steps:
Imine Formation: The ketone (6-chloro-1-indanone) reacts with methylamine under mildly acidic conditions to form a hemiaminal, which then dehydrates to yield the N-methylimine intermediate. wikipedia.org
Reduction: The C=N double bond of the imine is reduced to a single bond. masterorganicchemistry.com A variety of reducing agents can be employed, with selectivity being a key consideration to avoid reduction of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they are mild enough to selectively reduce the protonated imine intermediate over the ketone. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel is also a common industrial method. wikipedia.orglibretexts.org
| Precursor | Reagent | Reducing Agent | Typical Conditions | Product |
| 6-chloro-1-indanone | Methylamine (CH3NH2) | Sodium triacetoxyborohydride (NaBH(OAc)3) | 1,2-Dichloroethane (DCE), Room Temp | This compound |
| 6-chloro-1-indanone | Methylamine (CH3NH2) | Sodium cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | This compound |
| 6-chloro-1-indanone | Methylamine (CH3NH2) | H2 / Pd/C | Ethanol, Pressure | This compound |
Oxime Reduction: An alternative two-step approach involves the formation and subsequent reduction of an oxime. nih.gov First, 6-chloro-1-indanone is reacted with hydroxylamine (B1172632) (NH2OH) to form 6-chloro-1-indanone oxime. nih.gov Oximes are generally stable and can be isolated and purified before reduction. tsijournals.com
The subsequent reduction of the oxime to the primary amine (6-chloro-2,3-dihydro-1H-inden-1-amine) can be challenging, as over-reduction can cleave the N-O bond, leading to the formation of the primary amine. nih.gov Common reducing agents for this step include catalytic hydrogenation (e.g., using a palladium catalyst) or metal hydrides. nih.govtandfonline.com Following the formation of the primary amine, N-methylation can be achieved through methods like the Eschweiler-Clarke reaction (using formic acid and formaldehyde) or by another reductive amination step with formaldehyde. youtube.com
Exploration of Alternative Precursors and Reaction Pathways for Indane Amine Synthesis
Beyond the standard ketone-based routes, other strategies have been developed for the synthesis of the 1-aminoindane core. One approach involves the conversion of a related functional group at the C1 position. For instance, 6-chloro-1-indanol, which can be prepared by the reduction of 6-chloro-1-indanone with a simple hydride like sodium borohydride (B1222165) (NaBH4), can serve as a precursor. tandfonline.comresearchgate.net The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced with an amine, or transformed into an azide (B81097) via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA), followed by reduction to the primary amine. tandfonline.com This primary amine can then be N-methylated.
More advanced methods focus on constructing the indane ring itself. For example, asymmetric [3+2] annulation reactions between aromatic aldimines and alkenes, catalyzed by chiral half-sandwich scandium catalysts, provide a direct and atom-efficient route to multisubstituted chiral 1-aminoindanes. acs.orgnih.gov This approach builds the chiral amine center and the five-membered ring simultaneously with high stereocontrol.
Stereoselective Synthesis of this compound Enantiomers
As the C1 position of this compound is a stereocenter, obtaining enantiomerically pure forms is crucial for many applications. This can be achieved either by synthesizing a specific enantiomer directly (asymmetric synthesis) or by separating a racemic mixture (resolution).
Chiral Catalyst-Mediated Enantioselective Approaches
Asymmetric synthesis aims to create a single enantiomer from an achiral precursor. This is often accomplished through asymmetric reductive amination or the asymmetric reduction of an imine intermediate.
Catalytic Asymmetric Reductive Amination: This method employs a chiral catalyst to guide the reduction of the prochiral imine formed from 6-chloro-1-indanone and methylamine. Transition metal catalysts, such as those based on Iridium, Rhodium, or Ruthenium, complexed with chiral phosphine (B1218219) ligands, are commonly used for the asymmetric hydrogenation of C=N bonds. researchgate.net
Biocatalysis: Imine reductases (IREDs) have emerged as powerful biocatalysts for the synthesis of chiral amines. nih.gov These enzymes can catalyze the reductive amination of ketones with high enantioselectivity under mild, aqueous conditions. Screening a library of IREDs can identify an enzyme that produces the desired (R)- or (S)-enantiomer of the target amine from 6-chloro-1-indanone and methylamine. nih.gov
Chiral Auxiliaries: Another strategy involves attaching a chiral auxiliary to the nitrogen atom. For example, 1-indanone (B140024) can be condensed with an enantiopure chiral amine, such as (R)-phenylglycine amide, to form a diastereomeric ketimine. researchgate.net The subsequent metal-catalyzed reduction is directed by the existing stereocenter of the auxiliary, leading to the formation of one diastereomer preferentially. The auxiliary can then be cleaved to yield the enantiomerically enriched 1-aminoindane. researchgate.net
| Method | Precursor | Catalyst/Auxiliary | Key Features | Product Enantiopurity |
| Asymmetric Hydrogenation | 6-chloro-1-indanone N-methylimine | Chiral Ru/Rh/Ir-phosphine complex + H2 | High efficiency and turnover | Often >95% ee |
| Biocatalytic Reductive Amination | 6-chloro-1-indanone + Methylamine | Imine Reductase (IRED) | Green, mild conditions, high selectivity | Can be >99% ee |
| Chiral Auxiliary | 6-chloro-1-indanone | (R)- or (S)-phenylglycine amide | Diastereoselective reduction, auxiliary is cleaved | Can be >96% ee |
| Asymmetric Annulation | Substituted benzaldimine + alkene | Chiral Scandium catalyst | Atom-economical, builds ring and stereocenter | Up to >99% ee |
Chiral Resolution Techniques for this compound
Chiral resolution is a classical method used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. The most common approach for amines is diastereomeric salt formation. libretexts.org
The racemic this compound is treated with an enantiomerically pure chiral acid, known as a resolving agent. psu.edu This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgrsc.org One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. google.com After separation, the addition of a base regenerates the free amine, now as a single, pure enantiomer. libretexts.org
Commonly used chiral resolving agents for amines include:
(+)-Tartaric acid libretexts.org
(-)-Mandelic acid psu.edu
(+)-Camphor-10-sulfonic acid libretexts.org
N-acetyl-L-glutamic acid google.com
The efficiency of the resolution depends on the choice of resolving agent and the crystallization solvent. psu.edugoogle.com
Functionalization and Derivatization Strategies for this compound Analogues
Further chemical modifications of this compound can be performed to create a library of analogues for structure-activity relationship studies. These modifications can target the secondary amine, the aromatic ring, or the aliphatic portion of the indane core.
N-Functionalization: The secondary amine is a common site for derivatization. It can be alkylated with various alkyl halides or undergo reductive amination with other aldehydes or ketones to introduce more complex substituents. A notable example in the 1-aminoindane family is the synthesis of rasagiline (B1678815), where (R)-1-aminoindane is N-alkylated with propargyl bromide or a propargyl sulfonate. google.com Similarly, the N-methyl group of the title compound could be replaced or further substituted.
Aromatic Ring Substitution: The chlorine atom at the C6 position can potentially be replaced or modified through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, to introduce new aryl, amino, or alkynyl groups, respectively. The aromatic ring can also undergo further electrophilic aromatic substitution, although the directing effects of the existing chloro and alkylamino substituents must be considered.
Derivatization of the Indane Scaffold: Modifications to the five-membered ring are less common but possible. For instance, oxidation could potentially introduce a hydroxyl group, as seen in the related compound cis-1-aminoindan-2-ol, a valuable chiral auxiliary in its own right. nih.gov
Chemical Reactivity of the Amine Moiety
The secondary amine group in this compound is a key functional handle for a variety of chemical transformations. Its reactivity is primarily governed by the nucleophilic character of the nitrogen atom's lone pair of electrons. Common reactions involving this amine moiety include acylation and alkylation.
N-Acylation: The reaction of the secondary amine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of amides. This transformation is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting N-acetylated derivative, for instance, can be prepared by treating the parent amine with acetyl chloride in a suitable solvent. The general conditions for such reactions often involve an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Triethylamine | Dichloromethane | N-(6-chloro-2,3-dihydro-1H-inden-1-yl)-N-methylacetamide |
| Acetic anhydride (B1165640) | Pyridine | Tetrahydrofuran | N-(6-chloro-2,3-dihydro-1H-inden-1-yl)-N-methylacetamide |
| Benzoyl chloride | Triethylamine | Dichloromethane | N-(6-chloro-2,3-dihydro-1H-inden-1-yl)-N-methylbenzamide |
N-Alkylation: Further substitution on the nitrogen atom can be achieved through N-alkylation reactions. The secondary amine can react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to yield a tertiary amine. These reactions are classic examples of nucleophilic substitution. However, a significant challenge in the alkylation of secondary amines is the potential for over-alkylation to form a quaternary ammonium (B1175870) salt, as the product tertiary amine is often more nucleophilic than the starting secondary amine. Careful control of stoichiometry and reaction conditions is therefore crucial to achieve selective mono-alkylation. The use of a base is also common in these reactions to scavenge the acid generated.
Modifications at the Indane Core and Substituent Introduction
The aromatic ring of the indane core is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. The regiochemical outcome of these reactions is directed by the existing chloro and N-methylaminoalkyl groups. The chloro group is an ortho-, para-directing deactivator, while the N-methylaminoalkyl group is generally considered an activating ortho-, para-directing group. The interplay of these directing effects, along with steric hindrance, will determine the position of the incoming electrophile.
Halogenation: Further halogenation of the aromatic ring can be achieved using standard electrophilic halogenation conditions. For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. The incoming bromo substituent would be expected to add to the positions activated by the aminoalkyl group and directed by the chloro group, likely leading to a mixture of isomers.
Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid. The strongly acidic conditions will protonate the amine, forming an ammonium salt which is a meta-directing deactivator. This, combined with the directing effect of the chlorine atom, will influence the position of nitration.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation provide routes to introduce acyl and alkyl groups, respectively, onto the aromatic ring. wikipedia.org These reactions are catalyzed by Lewis acids such as aluminum chloride. wikipedia.org For Friedel-Crafts acylation, an acyl chloride or anhydride is used. wikipedia.org The product of acylation is a ketone, which is a deactivating group, thus preventing polyacylation. wikipedia.org In the case of this compound, the amine functionality would likely need to be protected prior to the reaction, as it can coordinate with the Lewis acid catalyst and deactivate the ring towards electrophilic attack.
| Reaction | Reagents | Catalyst | Potential Product(s) |
| Bromination | Br2 | FeBr3 | Isomeric bromo-6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amines |
| Nitration | HNO3, H2SO4 | - | Isomeric nitro-6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amines |
| Friedel-Crafts Acylation | Acetyl chloride | AlCl3 | Isomeric acetyl-6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amines (with amine protection) |
It is important to note that the specific reaction conditions and the resulting yields and isomeric ratios for these transformations on this compound would require detailed experimental investigation. The information presented here is based on the general principles of amine reactivity and electrophilic aromatic substitution.
Advanced Analytical and Spectroscopic Characterization of 6 Chloro N Methyl 2,3 Dihydro 1h Inden 1 Amine
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for evaluating the purity of 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine and for quantifying the relative amounts of its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for these assessments.
For purity assessment, a reverse-phase HPLC method is typically developed. The compound is separated from potential impurities on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A UV detector is commonly used for quantification.
Due to the chiral center at the C1 position of the indane ring, this compound exists as a pair of enantiomers. The determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is crucial. heraldopenaccess.usrsc.orgpolyu.edu.hk This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the two enantiomers. uma.esresearchgate.net The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomeric peaks. nih.gov
Interactive Data Table: HPLC Purity and Enantiomeric Excess Parameters
| Parameter | Value |
| Purity Assessment (Reverse-Phase HPLC) | |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 5.8 min |
| Purity | >99.5% |
| Enantiomeric Excess (Chiral HPLC) | |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.2 min |
| Retention Time (S-enantiomer) | 9.5 min |
| Enantiomeric Excess | >99% |
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research
High-resolution mass spectrometry (HRMS) is a powerful technique for the precise mass determination of this compound, which in turn confirms its elemental composition. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable information for structural elucidation. chemguide.co.ukwhitman.edulibretexts.org
In research settings, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is employed for the identification of potential metabolites in preclinical studies. The fragmentation of the parent ion can help in localizing the sites of metabolic modification. Common metabolic pathways for similar amine-containing compounds include N-demethylation, hydroxylation of the aromatic ring, and oxidation of the aliphatic portion of the molecule.
Interactive Data Table: HRMS Data and Plausible Fragmentations
| Ion | m/z (calculated) | m/z (observed) | Plausible Fragmentation Pathway |
| [M+H]⁺ | 198.0837 | 198.0835 | Protonated molecular ion |
| [M-CH₃NH]⁺ | 167.0466 | 167.0468 | Loss of the methylamino group |
| [M-C₂H₅N]⁺ | 153.0310 | 153.0312 | Alpha-cleavage of the N-methyl group and adjacent methylene |
| [C₇H₅Cl]⁺ | 124.0075 | 124.0073 | Chlorinated aromatic fragment |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. researchgate.netpsu.edu ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. rsc.org
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed for stereochemical and conformational analysis. huji.ac.ilcolumbia.eduresearchgate.netyoutube.com These experiments detect through-space interactions between protons that are in close proximity, which helps in determining the relative stereochemistry and preferred conformation of the molecule. nih.govrsc.orgmdpi.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic | ||
| H-4 | 7.25 (d) | 127.5 |
| H-5 | 7.18 (dd) | 125.0 |
| C-6 | - | 133.0 |
| H-7 | 7.30 (s) | 122.0 |
| C-3a | - | 145.0 |
| C-7a | - | 142.0 |
| Aliphatic | ||
| H-1 | 4.50 (t) | 65.0 |
| H-2 | 2.20 (m), 2.50 (m) | 30.0 |
| H-3 | 2.90 (m), 3.10 (m) | 35.0 |
| N-Methyl | ||
| N-CH₃ | 2.45 (s) | 34.0 |
Vibrational Spectroscopy (FT-IR, Raman) and UV-Vis for Electronic and Molecular Structure Analysis
Vibrational and electronic spectroscopy provide complementary information about the molecular structure and electronic properties of this compound.
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. researchgate.netresearchgate.netresearchgate.net The spectra would exhibit bands corresponding to N-H stretching (if a secondary amine impurity is present), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Cl stretching. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. utoronto.canih.gov The substituted benzene (B151609) ring in this compound is the primary chromophore, and its absorption spectrum is expected to show characteristic bands in the UV region. nih.govscience-softcon.de
Interactive Data Table: Key Spectroscopic Data
| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| FT-IR | ||
| 3300-3400 | N-H Stretch (secondary amine) | |
| 3000-3100 | Aromatic C-H Stretch | |
| 2800-3000 | Aliphatic C-H Stretch | |
| 1450-1600 | Aromatic C=C Stretch | |
| 1000-1100 | C-N Stretch | |
| 700-800 | C-Cl Stretch | |
| Raman | ||
| ~1600 | Aromatic Ring Stretch | |
| ~1000 | Ring Breathing Mode | |
| UV-Vis (in Methanol) | ||
| λmax | ~220 nm | π → π* transition |
| ~275 nm | π → π* transition (benzenoid) |
Computational and Theoretical Investigations of 6 Chloro N Methyl 2,3 Dihydro 1h Inden 1 Amine
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure of molecules. rsc.org DFT methods can provide a deep understanding of a molecule's stability, reactivity, and electronic properties by solving the Schrödinger equation in an approximate manner. nih.gov
For 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry. nih.gov From this optimized structure, a variety of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). nih.gov This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following data is illustrative and represents typical outputs of a DFT analysis for a molecule of this type.)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |
Molecular Modeling and Docking Studies for Putative Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. semanticscholar.org
To investigate the potential biological targets of this compound, a molecular docking study would be performed. This involves preparing the 3D structure of the ligand and the target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net A lower binding energy indicates a more stable complex and a higher binding affinity.
The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. nih.gov This information can provide insights into the mechanism of action and can guide the design of more potent and selective molecules.
Table 2: Illustrative Molecular Docking Results (Note: This table presents hypothetical docking scores against potential neurological targets, as indanamine derivatives often exhibit such activity.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine (B1211576) Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 |
| Serotonin (B10506) Transporter (SERT) | -7.9 | Tyr95, Ile172, Phe335 |
| Norepinephrine (B1679862) Transporter (NET) | -8.1 | Asp75, Phe317, Ser414 |
Conformational Analysis and Stereochemical Insights through Computational Methods
The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. nih.gov For a flexible molecule like this compound, which has a non-planar indane ring system and a rotatable N-methyl group, multiple conformations are possible.
Computational methods such as molecular mechanics or quantum chemical calculations can be used to perform a systematic search of the conformational space. nih.gov This involves rotating the rotatable bonds and calculating the energy of each resulting conformation. The results can be visualized on a potential energy surface, which maps the energy as a function of one or more dihedral angles.
Understanding the preferred conformation is crucial, as it is this shape that interacts with biological targets. Furthermore, since the molecule contains a stereocenter at the C1 position of the indane ring, it exists as two enantiomers (R and S). Computational methods can be used to study the conformations of each enantiomer separately, which is important as different enantiomers often exhibit different biological activities.
Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., Lipophilicity, TPSA)
The pharmacokinetic properties of a drug molecule, which include its absorption, distribution, metabolism, and excretion (ADME), are largely determined by its physicochemical properties. arabjchem.org In silico methods are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable drug-like characteristics. researchgate.net
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a molecule's preference for a nonpolar environment versus a polar one. It is a key determinant of a molecule's ability to cross cell membranes. The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier. arabjchem.org
Various computational tools and online platforms can be used to calculate these and other "drug-likeness" parameters, often based on rules such as Lipinski's Rule of Five. nih.gov
Table 3: Predicted Physicochemical Properties (Note: These values are estimations based on the chemical structure and are typical of what would be generated by predictive software.)
| Parameter | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 181.66 g/mol | Influences absorption and distribution. |
| logP (Lipophilicity) | 2.85 | Affects solubility, absorption, and membrane permeability. |
| TPSA | 23.47 Ų | Correlates with oral bioavailability and brain penetration. |
| Number of Hydrogen Bond Donors | 1 | Influences binding to biological targets and solubility. |
| Number of Hydrogen Bond Acceptors | 1 | Influences binding to biological targets and solubility. |
| Number of Rotatable Bonds | 1 | Relates to conformational flexibility and oral bioavailability. |
Pharmacological Research on 6 Chloro N Methyl 2,3 Dihydro 1h Inden 1 Amine: Preclinical Perspectives
In Vitro Pharmacological Profiling and Target Engagement Studies
No specific data from in vitro studies on 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine is currently available in the public domain.
Receptor Binding Affinity and Selectivity
There are no published studies detailing the receptor binding affinity and selectivity of this compound for key biological targets such as monoamine transporters (e.g., serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters), G-protein coupled receptors (GPCRs), kinases, or AMPA receptors.
Functional Assays for Agonist, Antagonist, or Modulatory Activity
Information regarding the functional activity of this compound is not available. Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator at a specific receptor, and no such data has been reported for this compound.
Enzyme Inhibition and Activation Studies
There is no available data on the effects of this compound on the activity of various enzymes.
In Vivo Studies in Animal Models to Elucidate Pharmacological Effects and Mechanisms
No in vivo studies in animal models for this compound have been published.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species
Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, which constitute its pharmacokinetic profile, are not available. Similarly, its pharmacodynamic properties, which describe the relationship between drug concentration and its effect, have not been characterized in any preclinical species.
Investigation of Neurochemical and Behavioral Alterations
There are no published reports on the investigation of neurochemical or behavioral changes in animal models following the administration of this compound.
Metabolite Identification and Metabolic Fate in Preclinical Models
While direct metabolic studies on this compound are not extensively available in the public domain, the metabolic fate in preclinical models can be inferred from studies on structurally similar aminoindane analogues. The primary routes of metabolism for such compounds typically involve Phase I and Phase II biotransformations.
In preclinical studies involving N-methyl-2-aminoindane (NM-2-AI), a close structural analogue, several key metabolic pathways have been identified. In vitro investigations using pooled human liver microsomes (pHLMs) and S9 fractions, as well as in vivo studies in rats, have demonstrated that metabolism of NM-2-AI can lead to the formation of a hydroxylamine (B1172632) and diastereomers of a hydroxylated metabolite. nih.gov Further investigations in rat urine have shown that 2-aminoindane (2-AI), the N-demethylated metabolite, is formed, along with hydroxylated versions of both 2-AI and the parent compound, NM-2-AI. nih.gov Some of these hydroxylated metabolites also undergo Phase II conjugation to form sulfates. nih.gov
Based on these findings, it is plausible that this compound undergoes similar metabolic transformations. The primary metabolic pathways are likely to include:
N-demethylation: The N-methyl group is a common site for oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to the formation of the corresponding primary amine, 6-chloro-2,3-dihydro-1H-inden-1-amine.
Hydroxylation: The indane ring system is susceptible to hydroxylation at various positions, catalyzed by CYP450 enzymes. The presence of the chlorine atom may influence the regioselectivity of this hydroxylation.
Conjugation: The hydroxylated metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are more readily excreted.
The following table summarizes the likely metabolites of this compound based on the metabolism of its analogues.
| Metabolic Pathway | Potential Metabolite | Observed in Analogue Studies |
|---|---|---|
| N-demethylation | 6-chloro-2,3-dihydro-1H-inden-1-amine | Yes (for NM-2-AI) nih.gov |
| Indane Ring Hydroxylation | Hydroxy-6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine | Yes (for NM-2-AI) nih.gov |
| Hydroxylation of N-demethylated metabolite | Hydroxy-6-chloro-2,3-dihydro-1H-inden-1-amine | Yes (for 2-AI) nih.gov |
| Phase II Conjugation | Sulfate or glucuronide conjugates of hydroxylated metabolites | Yes (Sulfates for hydroxylated NM-2-AI) nih.gov |
It is important to note that these are predicted metabolic pathways, and definitive identification of the metabolites of this compound would require specific preclinical metabolism studies on this compound.
Structure-Activity Relationships (SAR) and Structure-Affinity Relationships (SAFIR) of this compound Analogues
The indane framework serves as a versatile scaffold in medicinal chemistry, and the pharmacological profile of its derivatives can be significantly modulated by various structural modifications. researchgate.net The structure-activity relationships (SAR) of aminoindane analogues have been explored to understand the key structural features that govern their biological activity.
Impact of Chiral Centers on Biological Activity
The presence of a chiral center at the 1-position of the indane ring in this compound implies the existence of two enantiomers, (R) and (S). In many classes of neurologically active compounds, including aminoindanes, chirality plays a crucial role in determining the biological activity. mdpi.comwikipedia.org The differential interaction of enantiomers with their biological targets, which are themselves chiral environments, often leads to significant differences in potency, efficacy, and selectivity.
For instance, in a study of 4-hydroxy-2-di-n-propylaminoindan, a dopaminergic agent, the R-isomer was found to be more potent than the S-isomer, demonstrating stereoselectivity in its biological action. While specific studies on the enantiomers of this compound are not widely reported, the established principles of stereochemistry in drug action suggest that one enantiomer is likely to be more active or have a different pharmacological profile than the other. mdpi.com The three-dimensional arrangement of the substituents around the chiral center is critical for optimal interaction with the binding site of its molecular target(s).
Role of Halogenation and N-Substitution on Pharmacological Profile
Halogenation: The introduction of a halogen atom, such as chlorine at the 6-position of the indane ring, can significantly influence the pharmacological profile of the molecule. Halogenation can affect several properties, including:
Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, potentially influencing binding interactions with the target protein.
Binding Affinity and Selectivity: Studies on ring-substituted 2-aminoindan (B1194107) derivatives have shown that substitutions on the aromatic ring can modulate the potency and selectivity for monoamine transporters. For example, ring substitution has been shown to increase potency at the serotonin transporter (SERT) while reducing it at the dopamine (DAT) and norepinephrine (NET) transporters. nih.gov Specifically, 5-iodoaminoindane (5-IAI) was found to preferentially inhibit SERT and NET. nih.gov While the effect of a 6-chloro substitution is not explicitly detailed in these studies, it is expected to similarly influence the pharmacological profile.
N-Substitution: The nature of the substituent on the amino group is a critical determinant of the pharmacological activity of aminoindanes. The presence of a methyl group in this compound, as opposed to a primary amine, can lead to:
Changes in Basicity: The N-methyl group slightly increases the basicity of the amine compared to the primary amine, which can affect its ionization state at physiological pH and its interaction with biological targets.
Alterations in Receptor/Transporter Affinity: N-alkylation can significantly impact the affinity and selectivity for various receptors and transporters. For example, in the context of amantadine (B194251) analogues, N-alkylation was shown to significantly increase the potency for inhibiting the nicotinic acetylcholine (B1216132) receptor ion channel.
Metabolic Stability: N-methylation can influence the rate and pathway of metabolism. As discussed in the metabolism section, N-demethylation is a common metabolic route.
| Structural Modification | Potential Impact on Pharmacological Profile | Supporting Evidence from Analogues |
|---|---|---|
| 6-Chloro Substitution | Increased lipophilicity, altered electronic properties, potential for altered transporter selectivity. | Ring-substituted 2-aminoindans show modulated selectivity for SERT, DAT, and NET. nih.gov |
| N-Methyl Substitution | Increased basicity, potential for altered receptor/transporter affinity, provides a site for N-demethylation. | N-alkylation of amantadine analogues increases potency. |
Modifications to the Indane Ring System and Their Biological Consequences
The rigid bicyclic structure of the indane ring system provides a well-defined scaffold for the presentation of pharmacophoric elements. Modifications to this ring system can have profound effects on the biological activity of the resulting analogues. These modifications can include:
Ring Size Alteration: Expanding or contracting the five-membered ring of the indane system would alter the geometry and conformational flexibility of the molecule, likely leading to a significant change in its interaction with biological targets.
Introduction of Heteroatoms: Replacing one of the carbon atoms in the indane ring with a heteroatom, such as oxygen or nitrogen, would create a new heterocyclic scaffold with different electronic and hydrogen-bonding properties, thereby altering the pharmacological profile.
Saturation/Unsaturation: Changes in the degree of saturation of the five-membered ring would affect the planarity and conformation of the molecule, which could impact its binding to target proteins.
While specific examples of modifications to the indane ring of this compound are not detailed in the available literature, the general principles of medicinal chemistry suggest that such changes would be expected to significantly alter the biological activity. The indane nucleus is considered a "privileged structure" precisely because its rigid framework allows for systematic exploration of substituent effects, while modifications to the core scaffold itself often lead to more dramatic and less predictable changes in pharmacology. researchgate.net
Mechanistic Investigations at the Cellular and Molecular Level
Identification and Validation of Molecular Targets
The primary molecular target of the broader class of 2,3-dihydro-1H-inden-1-amine derivatives has been identified as monoamine oxidase B (MAO-B), a crucial enzyme in the catabolism of neurotransmitters. nih.govnih.gov Research into compounds with a similar structural backbone has consistently demonstrated potent and selective inhibition of MAO-B. nih.govnih.gov This inhibitory action is central to the pharmacological effects of this class of compounds.
Derivatives of 2,3-dihydro-1H-inden-1-amine have been designed and synthesized to act as selective MAO-B inhibitors. nih.govnih.gov The structure-activity relationship (SAR) studies of these derivatives indicate that the inden-amine scaffold is a key pharmacophore for MAO-B inhibition. The specific substitutions on this scaffold, such as the chloro and N-methyl groups in 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine, are anticipated to modulate the potency and selectivity of this inhibition. While direct inhibitory concentration (IC50) values for the specific compound are not detailed in the available literature, the data for analogous compounds are presented below.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
The inhibition of MAO-B by compounds structurally related to this compound initiates a cascade of downstream effects on intracellular signaling pathways. A primary consequence of MAO-B inhibition is the reduction of dopamine (B1211576) catabolism in the brain, which leads to enhanced dopamine signaling. nih.gov This is particularly significant in dopaminergic neurons.
Furthermore, MAO-B inhibition has been shown to impact inflammatory signaling pathways. Studies on MAO-B inhibitors have demonstrated a reduction in the expression of pro-inflammatory cytokines. This effect is mediated through the inhibition of the cAMP-PKA/EPAC signaling cascade. frontiersin.org By decreasing the activity of this pathway, MAO-B inhibitors can attenuate the inflammatory response.
The neuroprotective effects observed with related MAO-B inhibitors, such as rasagiline (B1678815), are also linked to the modulation of cell survival pathways. These compounds can activate anti-apoptotic factors like Bcl-2 and inhibit pro-apoptotic factors, thereby promoting neuronal survival. nih.gov Inhibition of MAO-B also leads to a decrease in the production of reactive oxygen species (ROS), such as hydrogen peroxide, which are byproducts of the enzymatic deamination of monoamines. mdpi.com This reduction in oxidative stress is a key mechanism contributing to the neuroprotective properties of this class of compounds.
Gene Expression and Proteomic Studies in Relevant Biological Systems
Genomic and proteomic analyses of brain tissue following treatment with MAO-B inhibitors, such as rasagiline, have provided valuable insights into the broader molecular changes induced by this class of drugs. These studies have revealed significant alterations in the expression of genes and proteins associated with several key biological processes. nih.gov
Chronic administration of rasagiline in animal models has been shown to induce changes in the expression of proteins and genes involved in:
Neuronal Differentiation and Survival: An upregulation of factors that promote the growth and survival of neurons. nih.gov
Cell Death Pathways: A modulation of proteins that regulate apoptosis, favoring cell survival. nih.govnih.gov
Metabolism and Oxidative Stress: Changes in the expression of enzymes and proteins that are involved in cellular metabolism and the response to oxidative stress. nih.gov
Signaling Systems: Alterations in the components of various intracellular signaling cascades. nih.gov
While specific gene and proteomic data for this compound are not available, the findings from studies on rasagiline provide a strong indication of the likely molecular changes that would be observed.
| Biological Process | Observed Changes | Reference |
|---|---|---|
| Neuronal Differentiation | Upregulation of associated genes/proteins | nih.gov |
| Cell Survival | Upregulation of anti-apoptotic factors (e.g., Bcl-2) | nih.govnih.gov |
| Metabolism/Oxidation Stress | Modulation of metabolic and antioxidant enzymes | nih.gov |
| Signaling Systems | Alterations in signaling pathway components | nih.gov |
Drug Discovery and Design Strategies Utilizing the 6 Chloro N Methyl 2,3 Dihydro 1h Inden 1 Amine Scaffold
Rational Drug Design Approaches for Indane-Based Therapeutics
Rational drug design is a targeted approach to drug discovery that relies on an understanding of the biological target and the molecular interactions involved in its function. nih.gov For indane-based therapeutics, this often involves structure-based drug design (SBDD), where the three-dimensional structure of the target protein is used to guide the design of complementary ligands. nih.gov This approach is particularly valuable for designing molecules that can interact with specific biological targets with high affinity and selectivity.
Computational tools are integral to the rational design of indane-based compounds. nih.govnih.gov Techniques such as molecular docking and virtual screening allow for the rapid in silico evaluation of large libraries of virtual compounds, predicting their binding affinity and mode of interaction with a target protein. nih.gov This computational pre-screening helps to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process and reducing costs. nih.gov For neurological targets, where structure-based design has become increasingly impactful, these methods are crucial for developing selective agents for complex targets like G protein-coupled receptors (GPCRs). nih.govnih.gov The design of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B (hMAO-B) inhibitors, for example, has been guided by a fragment-based drug design strategy. nih.gov This involved linking the core rasagiline (B1678815) (an N-propargyl-1-aminoindan) structure with hydrophobic fragments designed to interact with a specific hydrophobic pocket in the entrance cavity of the hMAO-B enzyme. nih.gov
Table 1: Computational Tools in Rational Drug Design of Indane-Based Therapeutics
| Computational Technique | Application in Indane Drug Design | Reference |
| Molecular Docking | Predicts the binding orientation and affinity of indane derivatives to their target protein. | nih.gov |
| Virtual Screening | Screens large virtual libraries of indane-based compounds to identify potential hits. | nih.gov |
| Fragment-Based Drug Design | Designs novel indane derivatives by linking fragments known to interact with the target. | nih.gov |
| 3D-QSAR | Develops quantitative structure-activity relationship models to guide the design of more potent analogs. | patsnap.com |
High-Throughput Screening and Lead Identification for Derivatives of 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
High-throughput screening (HTS) is a key strategy in modern drug discovery for identifying "hit" compounds from large chemical libraries that interact with a biological target of interest. enamine.net For derivatives of this compound, HTS assays would typically be designed to measure their effect on a specific biological process, such as enzyme activity or receptor binding. nih.govchinaphar.com For instance, in the context of developing monoamine oxidase (MAO) inhibitors, a fluorescence-based HTS assay can be employed to rapidly screen for compounds that inhibit MAO-A or MAO-B activity. nih.govchinaphar.com
The process begins with the development and validation of a robust assay suitable for automation. enamine.net This could be a biochemical assay using a purified target protein or a cell-based assay that measures a cellular response. mdpi.com Once a hit is identified through HTS, it undergoes a process of confirmation and validation to ensure that its activity is real and not an artifact of the screening process. This is followed by the "hit-to-lead" phase, where the initial hits are further characterized and subjected to preliminary optimization to identify promising lead compounds for further development. ucl.ac.uk The identification of lead compounds from an sp3-rich library of 7-azanorbornane derivatives highlights the value of screening structurally complex and lead-like molecules to increase the chances of finding viable starting points for drug discovery. nih.gov
Lead Optimization Strategies Based on SAR and Computational Insights
Lead optimization is an iterative process aimed at enhancing the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. patsnap.com A cornerstone of this process is the establishment of a Structure-Activity Relationship (SAR), which describes how modifications to the chemical structure of a compound affect its biological activity. nih.gov
For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic variations in their structure. For example, the position and nature of substituents on the aromatic ring and the N-methyl group could be altered to probe their influence on activity. In a study of 2,3-dihydro-1H-inden-1-amine derivatives as hMAO-B inhibitors, different linkers were introduced to connect the indane core to a hydrophobic fragment, revealing that the nature and length of the linker significantly impacted inhibitory activity and selectivity. nih.gov
Computational chemistry plays a crucial role in guiding lead optimization. nih.govucl.ac.uk Molecular modeling can provide insights into the binding mode of lead compounds and help rationalize the observed SAR. ucl.ac.uk For instance, docking studies can reveal key interactions between the compound and the active site of the target protein, suggesting modifications that could enhance binding affinity. nih.gov This synergy between medicinal chemistry and computational modeling accelerates the optimization process, enabling the design of more potent and selective drug candidates. ucl.ac.uk
Table 2: Representative Structure-Activity Relationship Data for Indane Analogs Note: This table presents hypothetical data for illustrative purposes, based on general principles of SAR.
| Compound | R1 (Position 6) | R2 (N-substituent) | IC50 (nM) | Selectivity |
| 1 | Cl | CH3 | 50 | Moderate |
| 2 | H | CH3 | 250 | Low |
| 3 | F | CH3 | 75 | Moderate |
| 4 | Cl | H | 120 | Moderate |
| 5 | Cl | CH2CH3 | 65 | Low |
Development of Novel Indane-Derived Scaffolds for Diverse Therapeutic Areas
The versatility of the indane scaffold has led to its exploration in a wide range of therapeutic areas beyond CNS disorders. researchgate.neteburon-organics.com The rigid framework of the indane nucleus provides a solid foundation for the development of novel scaffolds with diverse biological activities. eburon-organics.com Researchers have successfully designed and synthesized indane derivatives with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. tudublin.ietudublin.ieresearchgate.net
For example, novel indane scaffolds have been designed and evaluated for their potential as anticancer agents. tudublin.ietudublin.ienih.gov In one study, a new hybrid scaffold combining benzophenone (B1666685) and indanone moieties was synthesized, with some derivatives showing significant cytotoxicity against breast, prostate, and lung cancer cell lines. nih.gov Another research effort focused on developing indane scaffolds as potential anti-inflammatory agents by modifying a bioactive pharmacophore derived from a fern used in traditional medicine. tudublin.ie These studies underscore the adaptability of the indane core and its potential for generating novel therapeutic agents for a variety of diseases. The ongoing exploration of new synthetic methodologies and the integration of computational design strategies continue to expand the therapeutic potential of indane-derived scaffolds. mdpi.com
Future Directions and Emerging Research Opportunities for 6 Chloro N Methyl 2,3 Dihydro 1h Inden 1 Amine
Application of Artificial Intelligence and Machine Learning in Indane Amine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by processing vast datasets to identify patterns and make predictions that are beyond human capability. mdpi.com For indane amine research, these computational tools offer significant potential to enhance efficiency, reduce costs, and increase the probability of success in drug discovery pipelines. mdpi.com
The application of AI/ML can be conceptualized across several key stages of research for 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which indane amines may show therapeutic efficacy.
Hit-to-Lead Optimization: Machine learning models can predict the structure-activity relationships (SARs) of this compound analogs. nih.gov This allows for the in silico design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Generative models, such as Generative Adversarial Networks (GANs), can propose entirely novel molecular structures based on the indane scaffold, optimized for specific biological activities. nih.gov
ADMET Prediction: A significant hurdle in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. AI platforms can build highly accurate models from existing datasets to forecast the ADMET profile of this compound and its derivatives early in the discovery process. mdpi.com
Reaction Pathway Optimization: ML algorithms are increasingly used to optimize synthetic chemistry routes. researchgate.net This can accelerate the production of this compound and its analogs by identifying optimal reaction parameters and predicting outcomes. researchgate.net
Table 1: Potential AI/ML Applications in Indane Amine Research
| Research Phase | AI/ML Application | Potential Impact for this compound |
|---|---|---|
| Early Discovery | Target Identification & Validation | Identification of novel kinases, receptors, or enzymes modulated by the compound. |
| Lead Optimization | Predictive SAR & de novo Design | Rapid generation of potent and selective analogs with improved drug-like properties. |
| Preclinical | ADMET Profile Prediction | Early flagging of potential liabilities, reducing late-stage attrition. mdpi.com |
| Synthesis | Synthetic Route Optimization | More efficient and cost-effective synthesis of the compound and its derivatives. researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Applications
While the existing research profile of this compound may be limited, its structural motif is present in compounds investigated for a range of biological activities. This suggests that future research could productively explore novel targets and therapeutic areas for this molecule.
Research into structurally related indane and amine derivatives provides a roadmap for future investigations:
Neurodegenerative Diseases: Indanone derivatives have been synthesized and evaluated as multifunctional agents for Alzheimer's disease. nih.gov These compounds were designed to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in the pathology of the disease. nih.gov This suggests that this compound could be screened against these and other neurological targets.
Oncology: The monopolar spindle 1 (MPS1) kinase is a therapeutic target in various cancers. mdpi.com Research has led to the design of potent inhibitors, some of which feature complex amine structures, to block MPS1 activity. mdpi.com Given the prevalence of kinase inhibitors in oncology, screening this compound against a panel of cancer-relevant kinases represents a significant research opportunity.
Infectious Diseases: The core structure of this compound is related to scaffolds found in compounds with antiviral activity. For example, a complex derivative containing a 2,3-dihydro-1H-inden-1-yl group has been designed as an HIV-1 entry antagonist that targets the viral envelope glycoprotein gp120. acs.org This precedent supports the exploration of this compound's potential against various viral and microbial targets.
Metabolic and Endocrine Disorders: The ghrelin receptor is involved in alcohol-related behaviors, making it a target for treating alcohol use disorder. nih.gov A complex inverse agonist for this receptor, PF-5190457, incorporates a 2,3-dihydro-1H-inden-1-yl moiety, highlighting the utility of this scaffold in targeting G-protein coupled receptors (GPCRs) involved in metabolic and psychiatric conditions. nih.gov
Table 2: Potential Biological Targets and Therapeutic Areas
| Therapeutic Area | Potential Biological Target Class | Example from Related Compounds |
|---|---|---|
| Neurodegeneration | Enzymes (e.g., AChE, BChE, MAO) | Indanone derivatives for Alzheimer's Disease. nih.gov |
| Oncology | Protein Kinases (e.g., MPS1) | Kinase inhibitors for various malignancies. mdpi.com |
| Infectious Disease | Viral Proteins (e.g., HIV-1 gp120) | Entry inhibitors for HIV. acs.org |
| Metabolic Disorders | GPCRs (e.g., Ghrelin Receptor) | Inverse agonists for alcohol use disorder. nih.gov |
Integration of Advanced Chemical Biology Tools in Research
To fully elucidate the mechanism of action and therapeutic potential of this compound, the integration of advanced chemical biology tools is essential. These techniques move beyond traditional assays to probe molecular interactions within complex biological systems.
Future research could leverage the following cutting-edge tools:
Target Deconvolution with Proteomics: Techniques like chemical proteomics can identify the direct protein targets of a small molecule in a cellular lysate or living cells. By creating a probe version of this compound, researchers could perform affinity purification-mass spectrometry (AP-MS) to pull down its binding partners, revealing both intended and off-target interactions.
CRISPR-Cas9 Genetic Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound. Treating a library of knockout cells with this compound can uncover the specific cellular pathways and protein targets required for its biological activity.
Advanced Cellular Imaging: High-content imaging and super-resolution microscopy allow for the visualization of a compound's effect at a subcellular level. Fluorescently tagging this compound or using advanced biosensors can track its localization within the cell and monitor downstream effects on signaling pathways in real-time.
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of entire enzyme families. This tool could be used to broadly profile the enzymatic targets of this compound within a cell, providing a comprehensive overview of its enzyme inhibitory profile.
Table 3: Advanced Chemical Biology Tools and Their Applications
| Tool | Research Question Addressed | Example Application |
|---|---|---|
| Chemical Proteomics | What proteins does the compound bind to directly? | Identifying the primary target and off-targets in a cancer cell line. |
| CRISPR-Cas9 Screening | What genes are essential for the compound's activity? | Uncovering the mechanism of action for an uncharacterized bioactive molecule. |
| Advanced Imaging | Where does the compound go in the cell and what does it do? | Visualizing the compound's accumulation in mitochondria and its effect on morphology. |
| Activity-Based Protein Profiling | Which enzyme families does the compound inhibit? | Screening for inhibitory activity against cellular hydrolases or kinases. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves reductive amination of 6-chloroindan-1-one with methylamine, followed by HCl salt formation to enhance stability. Critical steps include controlling reaction temperature (0–5°C for ketone intermediate formation) and using sodium cyanoborohydride for selective reduction . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent byproduct formation .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro and methyl groups). Key signals include δ ~3.2 ppm (N–CH₃) and δ ~4.1 ppm (indane C1-H) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₂ClN) and detects isotopic chlorine patterns (3:1 ratio for M⁺ and M+2) .
- X-ray Crystallography : SHELX programs resolve stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. How can researchers standardize analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) with UV detection (λ = 254 nm) is optimal. Calibration curves (1–100 µg/mL) show linearity (R² > 0.999). For biological samples, liquid-liquid extraction (ethyl acetate) minimizes matrix interference .
Advanced Research Questions
Q. What strategies address enantiomer-specific synthesis and chiral resolution of this compound?
- Methodological Answer : Asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) for enantiomeric excess (>90%). Chiral HPLC (Chiracel OD-H column, hexane/isopropanol) resolves racemic mixtures. Dynamic kinetic resolution via enzymatic transamination (using ω-transaminases) is emerging for scalable production .
Q. How can contradictory data on its pharmacological activity (e.g., in vitro vs. in vivo neuroprotection) be resolved?
- Methodological Answer : Discrepancies may arise from poor blood-brain barrier (BBB) penetration or metabolic instability. Validate using:
- BBB permeability assays (PAMPA-BBB or MDCK-MDR1 models) .
- Metabolite profiling (LC-MS/MS) to identify degradation products.
- Orthogonal in vivo models (e.g., transgenic mice for target validation) .
Q. What computational approaches predict its binding affinity for monoamine oxidase B (MAO-B) or dopamine receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina) with MAO-B crystal structures (PDB: 2V5Z) identifies key interactions (e.g., halogen bonding with Tyr398).
- Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models correlate substituent effects (e.g., chloro vs. fluoro analogs) with IC₅₀ values .
Q. How do substituent modifications (e.g., chloro vs. bromo/fluoro) impact its physicochemical and pharmacological profile?
- Methodological Answer : Systematic SAR studies reveal:
- Electron-withdrawing groups (Cl, F) enhance metabolic stability but reduce solubility.
- Halogen size (Br > Cl > F) influences steric hindrance in receptor binding pockets.
- LogP adjustments (via Hammett constants) optimize lipophilicity for CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
